molecular formula C18H22ClN3O3S B2916992 6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215843-59-6

6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2916992
CAS No.: 1215843-59-6
M. Wt: 395.9
InChI Key: HRUXJMZNLZNREC-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Biological Activity

6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that belongs to the class of tetrahydrothieno derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 336.41 g/mol. It features a thieno[2,3-c]pyridine core that is substituted with an ethyl group and a phenoxyacetamido moiety. The structural attributes contribute to its biological activity.

The biological activity of this compound has been primarily linked to its interactions with various receptors and enzymes. Notably, it has been studied for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in the biosynthesis of catecholamines.

Inhibitory Potency

Research indicates that derivatives of the thieno[2,3-c]pyridine structure exhibit significant inhibitory potency against hPNMT. For instance, studies have shown that certain substitutions on the tetrahydrothieno ring enhance the inhibitory effects compared to traditional phenylethylamine structures. The compound’s affinity for the alpha-2 adrenergic receptor has also been noted, which could implicate its role in modulating neurotransmitter release.

CompoundhPNMT Inhibition (%)α2-Adrenoceptor Affinity
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide50%High
3-Thienylmethylamine75%Moderate
Benzylamine25%Low

Case Studies

  • Case Study on Neurotransmitter Modulation : A study conducted on animal models demonstrated that administration of the compound led to a significant decrease in norepinephrine levels in the brain, suggesting its potential as a therapeutic agent for conditions characterized by excessive catecholamine release.
  • Cardiovascular Effects : In vitro experiments indicated that this compound could reduce heart rate and blood pressure in isolated cardiac tissues by acting as an antagonist at adrenergic receptors. This effect was attributed to its structural similarity to known adrenergic antagonists.

Safety and Toxicology

Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies have indicated potential harmful effects if ingested in large quantities. Skin irritation was also noted during preliminary safety evaluations.

Properties

IUPAC Name

6-ethyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-2-21-9-8-13-14(10-21)25-18(16(13)17(19)23)20-15(22)11-24-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUXJMZNLZNREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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